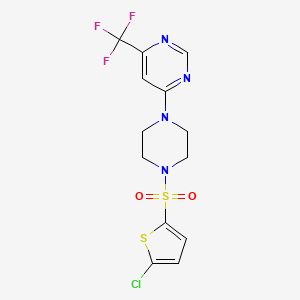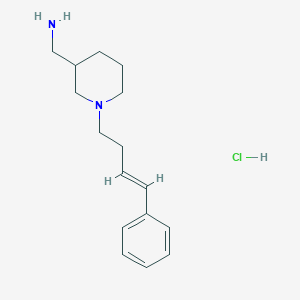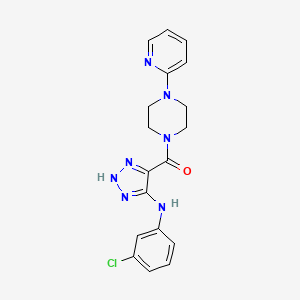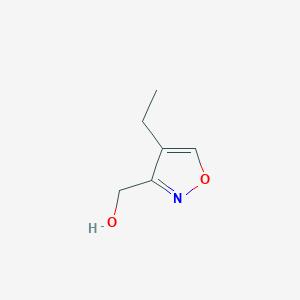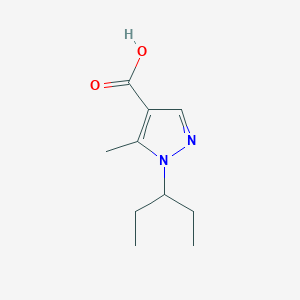![molecular formula C14H10N4O3S B2959019 METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE CAS No. 189278-35-1](/img/structure/B2959019.png)
METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with amino, cyano, and furan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction proceeds via the exchange of CH acid components, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to an industrial level.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives from the reduction of cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDINE-2-THIOLATE: Shares a similar pyridine core but differs in the functional groups attached.
3,5-DICYANO-4-(FURAN-2-YL)PYRIDINE-2-THIOLATE: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
methyl 2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-20-11(19)7-22-14-9(6-16)12(10-3-2-4-21-10)8(5-15)13(17)18-14/h2-4H,7H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJNNAJYEQHOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

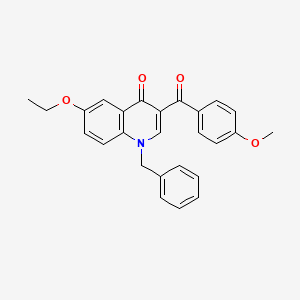
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
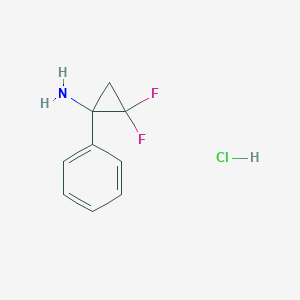
![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)
![N-(3,4-difluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958944.png)
![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)
